Cas no 2168233-03-0 (5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid)

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a versatile organic compound with a complex structure. It exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of multiple functional groups offers diverse synthetic pathways, enhancing its utility in medicinal chemistry. This compound is highly purified and suitable for research applications in drug discovery and material science.
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid structure
2168233-03-0 structure
Product name:5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
CAS No:2168233-03-0
MF:C10H8N2O4
MW:220.181522369385
CID:6238461
PubChem ID:165600482

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
    • 2168233-03-0
    • EN300-1578753
    • Inchi: 1S/C10H8N2O4/c1-12-8-2-5(10(15)16)7(4-13)9(14)6(8)3-11-12/h2-4,14H,1H3,(H,15,16)
    • InChI Key: NLMWJZYDDHXVFP-UHFFFAOYSA-N
    • SMILES: OC1=C(C=O)C(C(=O)O)=CC2=C1C=NN2C

Computed Properties

  • Exact Mass: 220.04840674g/mol
  • Monoisotopic Mass: 220.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 92.4Ų

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1578753-1.0g
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
1g
$1371.0 2023-06-04
Enamine
EN300-1578753-10000mg
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
10000mg
$5897.0 2023-09-24
Enamine
EN300-1578753-0.25g
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
0.25g
$1262.0 2023-06-04
Enamine
EN300-1578753-2.5g
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
2.5g
$2688.0 2023-06-04
Enamine
EN300-1578753-0.5g
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
0.5g
$1316.0 2023-06-04
Enamine
EN300-1578753-1000mg
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
1000mg
$1371.0 2023-09-24
Enamine
EN300-1578753-50mg
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
50mg
$1152.0 2023-09-24
Enamine
EN300-1578753-250mg
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
250mg
$1262.0 2023-09-24
Enamine
EN300-1578753-5000mg
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
5000mg
$3977.0 2023-09-24
Enamine
EN300-1578753-0.05g
5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
2168233-03-0
0.05g
$1152.0 2023-06-04

Additional information on 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid

Professional Introduction to 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic Acid (CAS No. 2168233-03-0)

5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, identified by its CAS number 2168233-03-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both formyl and hydroxy functional groups, along with a methyl substituent, makes it a versatile scaffold for various chemical modifications and biological interactions.

The compound belongs to the indazole family, which is well-documented for its role in medicinal chemistry. Indazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid contributes to its potential as a precursor or intermediate in the synthesis of more complex molecules. This makes it particularly valuable for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in interest regarding indazole derivatives due to their demonstrated efficacy in preclinical studies. For instance, studies have highlighted the importance of the formyl group in facilitating nucleophilic addition reactions, which can be harnessed to develop new drug candidates. Additionally, the hydroxy group provides a site for further functionalization, allowing for the creation of prodrugs or analogs with enhanced pharmacokinetic profiles.

The pharmaceutical industry has been actively investigating indazole-based compounds for their potential applications in treating various diseases. One notable area of research is cancer therapy. Several indazole derivatives have shown promise in inhibiting key enzymes involved in tumor growth and progression. The structural features of 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid make it a promising candidate for further exploration in this field. Researchers are particularly interested in how modifications to its functional groups can enhance its binding affinity to target proteins and improve its overall therapeutic efficacy.

Beyond oncology, 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid has potential applications in other therapeutic areas as well. For example, its ability to interact with biological targets suggests that it could be used to develop treatments for inflammatory diseases or neurological disorders. The compound's dual functionality—combining both electrophilic and nucleophilic characteristics—makes it a versatile building block for medicinal chemists.

The synthesis of 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making the compound more accessible for research purposes.

In conclusion, 5-formyl-4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 2168233-03-0) is a compound of considerable interest in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable scaffold for developing new drugs. As research continues to uncover new applications for indazole derivatives, compounds like this one are likely to play an increasingly important role in the fight against various diseases.

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